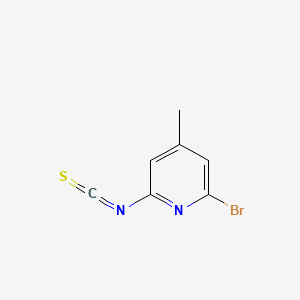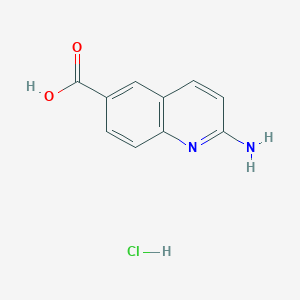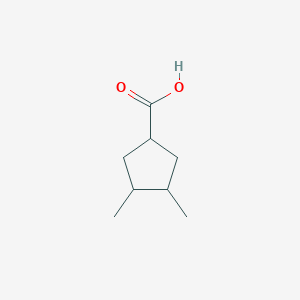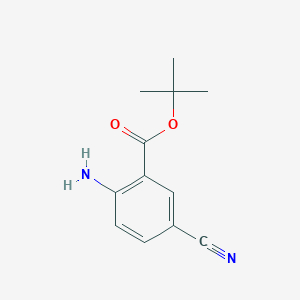
2-Bromo-6-isothiocyanato-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-isothiocyanato-4-methylpyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, an isothiocyanate group at the 6-position, and a methyl group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isothiocyanato-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-methylpyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-isothiocyanato-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides can be used under basic conditions.
Addition Reactions: Nucleophiles such as primary amines or alcohols can be used in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Addition Reactions: Formation of thiourea or carbamate derivatives.
Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-isothiocyanato-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids, enabling the study of their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-isothiocyanato-4-methylpyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of inhibitors that target specific enzymes or receptors. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylpyridine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4-methylpyridine: Lacks the bromine atom, limiting its use in substitution reactions.
6-Bromo-4-methylpyridine:
Uniqueness: 2-Bromo-6-isothiocyanato-4-methylpyridine is unique due to the presence of both the bromine and isothiocyanate groups, which confer a high degree of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C7H5BrN2S |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2-bromo-6-isothiocyanato-4-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-2-6(8)10-7(3-5)9-4-11/h2-3H,1H3 |
InChI-Schlüssel |
ORDYIIKMQNBIRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)




![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)


![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)

